molecular formula C19H14F2N2O4 B2594895 Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate CAS No. 1105242-60-1

Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate

Cat. No.: B2594895
CAS No.: 1105242-60-1
M. Wt: 372.328
InChI Key: XOYCNGVWNSVEKN-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate” is a chemical compound with the molecular formula C19H14F2N2O4 and a molecular weight of 372.328. It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their wide spectrum of biological activities . Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The substitution of various groups on the isoxazole ring imparts different activity . The chemistry of isoxazoles has resulted in the development of a plethora of methods for the synthesis of this valuable fragment .

Scientific Research Applications

  • Heterocyclic System Synthesis :

    • Methyl 2‐[bis(acetyl)ethenyl]aminopropenoate, a related compound, is utilized in synthesizing fused heterocyclic systems, including derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, which have potential applications in pharmaceutical chemistry (Selič & Stanovnik, 1997).
  • Antimicrobial and Cytotoxic Activity :

    • Novel azetidine-2-one derivatives of 1H-benzimidazole, which have structural similarities, exhibit significant antimicrobial and cytotoxic properties. This indicates potential applications in developing new antimicrobial agents and cancer treatments (Noolvi et al., 2014).
  • Photovoltaic Efficiency and Ligand-Protein Interactions :

    • Benzothiazolinone acetamide analogs, with structural resemblances, have been studied for their potential as photosensitizers in dye-sensitized solar cells, suggesting applications in renewable energy technology. They also exhibit nonlinear optical activity and show potential for ligand-protein interaction studies (Mary et al., 2020).
  • Photopolymerization :

    • A related compound, an alkoxyamine with a chromophore group, has been proposed as a photoiniferter, indicating its use in the field of photopolymerization. This has implications for advanced material science, especially in developing new polymeric materials (Guillaneuf et al., 2010).
  • Iron-Catalyzed Benzylation in Organic Synthesis :

    • Research has demonstrated the use of methyl 3-acetamidobut-2-enoate in iron-catalyzed benzylation of 1,3-dicarbonyl compounds. This is significant in organic synthesis, particularly in the efficient and cost-effective synthesis of complex molecules (Kischel et al., 2007).
  • Electrosynthesis and Electrocatalysis :

    • The electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for simultaneous determination of multiple compounds suggests potential applications in electroanalytical chemistry and sensor development (Nasirizadeh et al., 2013).

Future Directions

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . The focus is on the development of clinically viable drugs using this information .

Properties

IUPAC Name

methyl 4-[[2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4/c1-26-19(25)11-2-5-13(6-3-11)22-18(24)10-14-9-17(27-23-14)15-7-4-12(20)8-16(15)21/h2-9H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYCNGVWNSVEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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